molecular formula C10H8ClNO2S B122797 6-Methylquinoline-8-sulfonyl chloride CAS No. 21863-51-4

6-Methylquinoline-8-sulfonyl chloride

Cat. No. B122797
CAS RN: 21863-51-4
M. Wt: 241.69 g/mol
InChI Key: JZXUJBAZGSPYJP-UHFFFAOYSA-N
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Description

6-Methylquinoline-8-sulfonyl chloride is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as a building block in organic synthesis. Although the provided papers do not directly discuss 6-methylquinoline-8-sulfonyl chloride, they do provide insights into the chemistry of related quinoline sulfonyl chlorides and their derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst has been shown to facilitate the preparation of hexahydroquinolines, which are structurally related to 6-methylquinoline-8-sulfonyl chloride . Additionally, the oxidative C–H sulfonylation of 8-acylaminoquinolines under metal-free conditions using a hypervalent iodine reagent is another method that could potentially be adapted for the synthesis of 6-methylquinoline-8-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The sulfonyl chloride group (-SO2Cl) is a common functional group that can be attached to the quinoline core at various positions, influencing the reactivity and properties of the molecule. The papers suggest that site-selective sulfonylation can be achieved, which is crucial for the synthesis of specific quinoline sulfone compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, a cascade halosulfonylation of 1,7-enynes has been developed to synthesize dihydroquinolin-2(1H)-ones, demonstrating the reactivity of sulfonyl radicals in the construction of quinoline scaffolds . Copper-catalyzed C–H sulfonylation of 8-aminoquinoline amides with aryl sulfonyl chlorides is another reaction that showcases the potential for regioselective modification of the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline sulfonyl chlorides are influenced by their molecular structure. The presence of the sulfonyl chloride group can enhance the reactivity of these compounds, making them suitable for further chemical transformations. For instance, 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides have shown antimicrobial activity, indicating that the sulfonyl group can impart biological properties to the quinoline core . Additionally, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, highlighting its utility in analytical applications .

Scientific Research Applications

Antioxidant Activity Research

Quinoline derivatives have been extensively studied for their antioxidant properties, which are crucial in various fields, including food engineering, medicine, and pharmacy. Methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are among the analytical techniques used to determine the antioxidant activity of these compounds. The significance of antioxidant research lies in its implications for health, as antioxidants play a vital role in mitigating oxidative stress, a factor in numerous chronic diseases (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The structural versatility of quinolines makes them valuable scaffolds in medicinal chemistry, leading to the development of novel pharmacologically active agents. This is evident in the synthesis and modification of 8-hydroxyquinoline, a compound that has attracted significant attention for its potential in treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Environmental Remediation

The application of redox mediators in conjunction with oxidoreductive enzymes presents a promising approach to the treatment of organic pollutants in wastewater. This method enhances the efficiency of degradation for recalcitrant compounds, demonstrating the environmental significance of quinoline derivatives and related compounds in bioremediation processes (Husain & Husain, 2007).

Antitumor Agents

The development of sulfonamides, including those derived from sulfonyl chlorides similar to "6-Methylquinoline-8-sulfonyl chloride", has shown promise in antitumor research. These compounds exhibit significant antibacterial, antifungal, and antitumor properties, highlighting the potential of sulfonamide-based compounds in the development of new anticancer therapies (Azevedo-Barbosa et al., 2020).

Safety And Hazards

6-Methylquinoline-8-sulfonyl chloride is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

6-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUJBAZGSPYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514897
Record name 6-Methylquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoline-8-sulfonyl chloride

CAS RN

21863-51-4
Record name 6-Methylquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylquinoline-8-sulfonyl chloride
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